molecular formula C17H20N2O4S B5754125 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide

5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide

Cat. No. B5754125
M. Wt: 348.4 g/mol
InChI Key: QEQVTQADRAZEBD-UHFFFAOYSA-N
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Description

5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting these kinases, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of B-cell receptor signaling, suppression of T-cell activation, and modulation of cytokine production. These effects are mediated by the inhibition of various kinases, including BTK, ITK, and JAK3.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of kinases in various diseases. However, the compound also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide. These include the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the identification of biomarkers that can predict patient response to treatment.
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several kinases, including BTK, ITK, and JAK3, which play a crucial role in the pathogenesis of these diseases. Further research is needed to fully understand the potential of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide as a therapeutic agent.

Synthesis Methods

The synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained after several purification steps. The detailed synthesis method of 5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been described in several scientific publications.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases.

properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-8-9-15(24(21,22)19(2)3)11-16(12)17(20)18-13-6-5-7-14(10-13)23-4/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQVTQADRAZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide

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